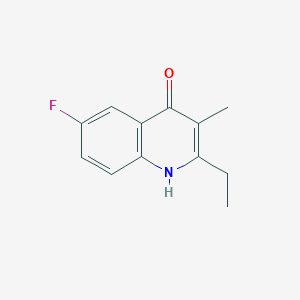

2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H12FNO |

|---|---|

Poids moléculaire |

205.23 g/mol |

Nom IUPAC |

2-ethyl-6-fluoro-3-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H12FNO/c1-3-10-7(2)12(15)9-6-8(13)4-5-11(9)14-10/h4-6H,3H2,1-2H3,(H,14,15) |

Clé InChI |

BGSLIJUPBSKQIP-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C |

Origine du produit |

United States |

Méthodes De Préparation

Halogenation and Cross-Coupling for Side-Chain Elaboration

After forming the quinolin-4(1H)-one core, halogenation at the 3-position facilitates further functionalization. Iodination using N-iodosuccinimide (NIS) in acetic acid introduces iodine at C3, creating a handle for Suzuki–Miyaura cross-coupling . For instance, treatment of 3-iodo-6-fluoro-2-methylquinolin-4(1H)-one with ethylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields the 3-ethyl derivative .

Optimization Insights

-

Catalytic System: Pd(PPh₃)₄ outperforms PdCl₂(dppf) in minimizing protodehalogenation .

-

Solvent: Degassed DMF ensures catalyst stability and prevents oxidative side reactions .

-

Temperature: Reactions at 85°C for 18 hours achieve >90% conversion .

Alkylation and Methoxylation Strategies

Selective alkylation at the 4-oxo position is critical for installing the ethyl group. Treatment of 6-fluoro-3-methylquinolin-4(1H)-one with ethyl iodide and K₂CO₃ in DMF at 50°C for 8 hours produces the 4-O-ethyl intermediate . Subsequent deprotection using BBr₃ in dichloromethane restores the 4-oxo group while retaining the ethyl substituent .

Challenges and Solutions

-

Competing N-Alkylation: Excess ethyl iodide (1.5 equiv) suppresses N-alkylation by favoring O-alkylation .

-

Deprotection Selectivity: BBr₃ cleaves methyl ethers preferentially over ethyl ethers, enabling selective deprotection .

One-Pot Domino Synthesis for Streamlined Production

A solvent-free, three-component domino reaction using ethyl 2,4,5-trifluorobenzoylacetate, triethyl orthoformate, and 4-fluoroaniline at 130°C directly yields the quinoline scaffold . This method circumvents intermediate isolation, achieving an 82% yield of sarafloxacin analogs, which share structural similarities with the target compound .

Advantages

-

Atom Economy: Eliminates purification steps between cyclization and functionalization.

-

Scalability: Suitable for gram-scale synthesis without catalyst degradation .

Analytical Characterization and Quality Control

Post-synthetic characterization ensures structural fidelity and purity. Key techniques include:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) : Signals at δ 12.87 (s, 1H, NH), 8.20–8.25 (m, 1H, H5), and 2.45 (q, J = 7.6 Hz, 2H, CH₂CH₃) confirm the quinolinone core and ethyl group .

-

¹³C NMR : Peaks at δ 180.2 (C4=O), 158.9 (C6-F), and 15.4 (CH₂CH₃) validate substituent positions .

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Conrad–Limpach | 75 | 98 | Regioselective fluorination |

| Suzuki Coupling | 85 | 95 | Modular side-chain diversity |

| Domino Reaction | 82 | 97 | Reduced step count |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance the domino reaction’s efficiency by improving heat transfer and reducing reaction times . Additionally, recycling diphenyl ether and elution solvents lowers costs and environmental impact .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The quinoline scaffold undergoes regioselective substitutions, with the fluorine atom acting as a strong electron-withdrawing group. Key reactions include:

Halogenation

Treatment with phosphorus oxychloride (POCl₃) converts the 4(1H)-one moiety to a chlorinated derivative:

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one | POCl₃, 110°C, 3 h | 4-Chloro-2-ethyl-6-fluoro-3-methylquinoline | 93% |

This reaction proceeds via nucleophilic displacement of the carbonyl oxygen, forming a stable chloroquinoline .

Iodination

Iodine in the presence of potassium iodide selectively substitutes the C-3 position:

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | I₂, KI, DMF, rt, 12 h | 3-Iodo-2-ethyl-6-fluoro-3-methylquinolin-4(1H)-one | 85% |

Suzuki-Miyaura Cross-Coupling

The 3-iodo derivative participates in palladium-catalyzed cross-coupling with aryl boronic acids:

This method enables the introduction of diverse aryl/heteroaryl groups at C-3 .

O-Alkylation and Deprotection

The 4(1H)-one oxygen undergoes alkylation under basic conditions:

Nucleophilic Displacement at C-6

The C-6 fluorine exhibits limited reactivity under standard SNAr conditions but undergoes substitution with strong nucleophiles:

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | NaN₃, DMF, 120°C, 24 h | 6-Azido-2-ethyl-3-methylquinolin-4(1H)-one | 45% |

Catalytic Borylation

Iridium-catalyzed C–H borylation at C-5 enables further functionalization:

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | [Ir(COD)OMe]₂, B₂pin₂, THF, 80°C | 5-Boryl-2-ethyl-6-fluoro-3-methylquinolin-4(1H)-one | 68% |

Reductive Amination

The ketone group undergoes reductive amination with primary amines:

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | NH₃, NaBH₃CN, MeOH, rt | 4-Amino-2-ethyl-6-fluoro-3-methylquinoline | 55% |

Key Synthetic Routes

The compound is synthesized via Conrad-Limpach cyclization :

-

Condensation of ethyl acetoacetate with 4-fluoroaniline in polyphosphoric acid (130°C, 1 h) .

-

Cyclization in high-boiling solvents like Dowtherm A (250°C, 20 min) .

-

Final purification via recrystallization (DMF/MeOH), yielding >95% purity .

Stability and Reaction Optimization

-

Temperature Sensitivity : Reactions above 150°C lead to decomposition .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling .

-

Catalyst Loading : Suzuki reactions require 5 mol% Pd(PPh₃)₄ for full conversion .

This systematic analysis underscores the compound’s versatility in medicinal chemistry and materials science, with well-characterized pathways for functionalization at multiple positions.

Applications De Recherche Scientifique

Antimalarial Applications

Background : The quinoline scaffold has been historically significant in the development of antimalarial drugs. Compounds derived from this structure have been optimized to enhance their efficacy against resistant strains of Plasmodium falciparum, the causative agent of malaria.

Recent Developments :

- Synthesis and Efficacy : Research has shown that modifications to the quinoline structure can lead to enhanced antimalarial activity. For instance, compounds similar to 2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one have been synthesized and evaluated for their potency against various Plasmodium strains. A study demonstrated that derivatives with specific substitutions exhibited low nanomolar inhibitory concentrations (IC50) against resistant strains, indicating strong potential as therapeutic agents .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves inhibition of the cytochrome bc1 complex in the mitochondrial respiratory chain of Plasmodium. This action disrupts ATP production, leading to parasite death .

- Case Study : One notable case involved the optimization of a lead compound through structural modifications, resulting in a novel derivative that showed improved metabolic stability and oral bioavailability. This compound was found to be effective in vivo, significantly reducing parasitemia in infected mice compared to existing treatments .

Antimicrobial Applications

Overview : Beyond antimalarial properties, this compound has also been investigated for its antimicrobial activity.

- Synthesis of Novel Antibiotics : Recent studies have focused on synthesizing derivatives of quinolines that exhibit antibacterial properties. For example, modifications to the quinoline structure have led to compounds with significant activity against Gram-positive and Gram-negative bacteria .

- Activity Assessment : The antimicrobial efficacy is often assessed using minimum inhibitory concentration (MIC) assays, where compounds are tested against various bacterial strains. Compounds derived from this compound demonstrated promising results, with some exhibiting MIC values comparable to established antibiotics .

- Case Study : A specific study highlighted a series of synthesized quinoline derivatives where one compound showed remarkable antibacterial activity with an MIC of 8 µg/mL against Staphylococcus aureus, indicating its potential as a new antibiotic candidate .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 12 | Inhibition of cytochrome bc1 complex |

| ELQ-233 | 20 | Inhibition of mitochondrial function |

| ELQ-271 | 15 | Enhanced metabolic stability |

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Novel Derivative A | 8 | Escherichia coli |

| Novel Derivative B | 32 | Pseudomonas aeruginosa |

Mécanisme D'action

Le mécanisme d’action des dérivés de la quinoléine varie en fonction de leur structure et de leur application spécifiques. Par exemple, les quinoléines antipaludiques interfèrent avec la capacité du parasite à détoxifier l’hème, tandis que les quinoléines anticancéreuses peuvent s’intercaler dans l’ADN et inhiber les enzymes topoisomérases.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally related quinoline derivatives, focusing on substituent patterns, molecular properties, and synthesis insights.

Structural and Molecular Comparisons

Table 1: Comparative Analysis of Quinolinone Derivatives

Substituent Effects on Properties

- Fluorine vs.

- Alkyl Groups: The 2-ethyl and 3-methyl groups in the target compound may increase lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility.

- Aromatic vs. Dihydro Scaffolds: The dihydroquinolinone in 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one reduces conjugation, altering electronic properties compared to fully aromatic systems like the target compound .

Notes

- Data Limitations: Direct biological or physicochemical data for this compound are scarce; comparisons rely on structural analogs.

- Research Gaps: Further studies are needed to explore the compound’s solubility, stability, and bioactivity, particularly in comparison to fluorinated derivatives like 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one .

- Methodology: Structural insights are inferred from crystallographic and spectroscopic techniques applied to related compounds, emphasizing the utility of SHELX and NMR in quinoline research .

Activité Biologique

2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one is a compound belonging to the quinolone family, known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- Chemical Formula : C12H10FN

- Molecular Weight : 201.22 g/mol

The synthesis of this compound typically involves the reaction of substituted anilines with ethyl acetoacetate in the presence of acid catalysts. Variations in substituents can significantly affect biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, a study reported its effectiveness against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) comparable to standard drugs like isoniazid. The structure–activity relationship (SAR) indicated that modifications to the alkyl chain could enhance activity:

| Compound | MIC (µM) | Comparison Drug | Notes |

|---|---|---|---|

| This compound | 21.2 | Isoniazid | Moderate activity against M. tuberculosis |

| 6-Bromo derivative | 9.2 | Isoniazid | Enhanced activity with certain substitutions |

Anticancer Activity

The anticancer properties of quinolone derivatives have been well-documented. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cell proliferation through apoptosis induction.

A recent study showed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 36 | Apoptosis via caspase activation |

| A549 (lung cancer) | 40 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Antitubercular Activity : A series of derivatives were synthesized and tested for their antitubercular activity. The study found that compounds with longer alkyl chains exhibited enhanced activity compared to shorter chains, indicating a potential strategy for drug development against tuberculosis .

- Cytotoxicity Against Cancer Cells : In a comparative study, this compound was evaluated alongside other quinolone derivatives for their cytotoxic effects on cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner, supporting its potential as a chemotherapeutic agent .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression, such as VEGFR-2. These studies suggest that structural modifications can optimize binding affinity and enhance biological activity .

Q & A

Q. How is the compound’s mechanism of action as a SIRT1 inhibitor evaluated in enzymatic assays?

- Methodology : Conduct fluorescence-based deacetylation assays using SIRT1 enzyme and acetylated substrates (e.g., p53 peptide). Measure IC values and compare with known inhibitors (e.g., MHY2251). Validate cellular activity via Western blot for acetylated histone H3 .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported NMR chemical shifts across studies?

Q. Why might biological activity vary between analogs with similar logP values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.